molecular formula C12H15BrO2 B1291581 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 528881-31-4

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B1291581
CAS No.: 528881-31-4
M. Wt: 271.15 g/mol
InChI Key: CVNGXKCLSDSPQK-UHFFFAOYSA-N
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Description

2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-bromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGXKCLSDSPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622029
Record name 2-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528881-31-4
Record name 2-[(4-Bromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide addresses the synthesis, properties, and applications of the tetrahydropyran derivative, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Initial searches for this specific compound yielded limited direct results. However, extensive information is available for the closely related and structurally similar compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran . Due to the scarcity of data on the former, this guide will focus on the latter, providing a comprehensive overview that will be of significant value to researchers interested in this class of molecules. The core chemical scaffold is highly similar, and the principles of synthesis, analysis, and potential applications are largely transferable.

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of bioactive molecules and natural products. Its presence in a molecular structure can confer favorable pharmacokinetic properties, making it a valuable building block in drug discovery and development. The compound this compound, and its close analog 2-(4-Bromophenoxy)tetrahydro-2H-pyran, are functionalized ethers that combine the lipophilic bromophenyl group with the versatile tetrahydropyran ring system. The bromine atom serves as a key functional handle for further synthetic transformations, such as cross-coupling reactions, rendering these molecules important intermediates in the synthesis of more complex chemical entities. This guide provides a detailed exploration of the molecular characteristics, synthesis, and potential utility of these compounds for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran are fundamental to its reactivity and behavior in chemical and biological systems.

Molecular and Physical Properties

A summary of the key physicochemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.12 g/mol [1][2]
Appearance White to light yellow crystalline solid
Melting Point 56-58 °C[1]
Solubility Slightly soluble in water.
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically as two doublets in the aromatic region (around δ 6.8-7.4 ppm). The protons on the tetrahydropyran ring will appear as a series of multiplets in the aliphatic region (around δ 1.5-4.0 ppm). The anomeric proton (the proton on the carbon adjacent to both oxygens) will likely appear as a distinct signal, potentially a doublet of doublets, at a downfield chemical shift compared to the other ring protons.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbons of the tetrahydropyran ring and the six carbons of the 4-bromophenyl group. The carbon bearing the bromine atom will have a characteristic chemical shift, and the anomeric carbon will also be readily identifiable.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (approximately equal intensities for M+ and M+2). Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the tetrahydropyran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C (ether) linkages, typically in the region of 1050-1150 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis and Mechanistic Considerations

The synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is typically achieved through an acid-catalyzed reaction between 4-bromophenol and 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether.

Synthetic Protocol: Acid-Catalyzed Addition

Reaction: 4-Bromophenol + 3,4-Dihydro-2H-pyran → 2-(4-Bromophenoxy)tetrahydro-2H-pyran

Reagents and Conditions:

  • Starting Materials: 4-Bromophenol, 3,4-Dihydro-2H-pyran (DHP)

  • Catalyst: A catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) or a Lewis acid.

  • Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Typically carried out at room temperature.

Experimental Procedure:

  • To a solution of 4-bromophenol in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Slowly add 3,4-dihydro-2H-pyran to the mixture at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is essential to protonate the double bond of DHP, generating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then readily attacked by the nucleophilic hydroxyl group of 4-bromophenol.

  • Aprotic Solvent: An aprotic solvent is used to prevent competition with the nucleophilic addition of the solvent to the activated DHP.

  • Mild Reaction Conditions: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to side reactions.

Reaction Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Reactant1 4-Bromophenol Mixing Mixing and Stirring Reactant1->Mixing Reactant2 3,4-Dihydro-2H-pyran Reactant2->Mixing Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Mixing Solvent Aprotic Solvent (e.g., DCM) Solvent->Mixing Temperature Room Temperature Temperature->Mixing Quenching Quenching with NaHCO3 Mixing->Quenching Reaction Workup Extraction and Drying Quenching->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 2-(4-Bromophenoxy)tetrahydro-2H-pyran Purification->Product

Caption: Workflow for the synthesis of 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

Applications in Drug Discovery and Organic Synthesis

The title compound and its analogs are valuable intermediates in organic synthesis, primarily due to the presence of the tetrahydropyran ring and the reactive bromine atom.

Protecting Group for Alcohols and Phenols

The tetrahydropyranyl group is a widely used protecting group for hydroxyl functionalities. It is stable to a variety of reaction conditions, including strongly basic media, organometallic reagents, and some reducing agents. The protection can be readily removed under acidic conditions.

Synthetic Intermediate

The bromine atom on the phenyl ring provides a versatile handle for a range of synthetic transformations, including:

  • Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the elaboration of the aromatic ring with various substituents.

  • Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by nucleophiles.

  • Formation of Organometallic Reagents: The bromo-substituted compound can be converted into an organolithium or Grignard reagent, which can then be used to react with a variety of electrophiles.

These transformations enable the synthesis of a diverse array of more complex molecules with potential applications in medicinal chemistry and materials science. The tetrahydropyran moiety itself can influence the biological activity and pharmacokinetic properties of the final compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-Bromophenoxy)tetrahydro-2H-pyran and its reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the synthetic utility of the tetrahydropyranyl protecting group and the reactive bromophenyl moiety, makes it an important intermediate for the synthesis of a wide range of complex molecules. For researchers in drug discovery, the incorporation of this scaffold can lead to compounds with improved physicochemical and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective utilization in the laboratory.

References

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

Sources

An In-depth Technical Guide to 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a pivotal intermediate in synthetic chemistry. We will dissect its structural attributes, synthesis, and characterization, with a primary focus on its strategic application in drug discovery and complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development professionals who require a comprehensive understanding of this versatile building block.

Core Concepts: Structure and Strategic Importance

This compound is, fundamentally, a protected form of 4-bromophenol. Its chemical architecture consists of a 4-bromophenol moiety linked via an ether bond to a tetrahydro-2H-pyran (THP) ring. This seemingly simple construct is a deliberate design choice that imparts significant strategic advantages in multi-step synthesis.

The molecule's primary utility stems from the dual functionality it masks. The bromine atom serves as a handle for forming carbon-carbon or carbon-heteroatom bonds, typically through organometallic intermediates. The phenolic oxygen, however, is acidic and incompatible with the strongly basic conditions required for such transformations (e.g., Grignard or organolithium reagent formation). The tetrahydropyranyl (THP) group acts as a robust "protecting group" for the phenol, rendering it inert to these harsh conditions.[1]

The Power of the Tetrahydropyranyl (THP) Protecting Group

The THP ether is a classic and reliable choice for protecting alcohols and phenols for several key reasons:

  • Stability: It is exceptionally stable to strongly basic reagents, organometallics (like Grignard and organolithium reagents), nucleophiles, and hydride reducing agents.[1]

  • Ease of Installation: It is readily formed by reacting the phenol with inexpensive 3,4-dihydropyran (DHP) under mild acidic conditions.[2][3]

  • Mild Removal: The THP group can be cleaved (deprotected) under mild acidic hydrolysis, regenerating the original phenol without affecting other sensitive functional groups.[1][2]

This protection-deprotection strategy is a cornerstone of modern organic synthesis, enabling chemists to perform reactions on one part of a molecule while another potentially reactive site is temporarily masked.

G cluster_0 Protecting Group Strategy Phenol 4-Bromophenol (Reactive Phenol) Protected This compound (Inert THP Ether) Phenol->Protected Protection (DHP, H+) Reaction Perform Reaction (e.g., Grignard Formation & C-C Coupling) Protected->Reaction Unmask Bromine Reactivity Product Modified Intermediate Reaction->Product Deprotection Final Product with Free Phenol Product->Deprotection Deprotection (H+, H2O)

Caption: The strategic workflow of using a THP protecting group.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for verifying the identity and purity of any synthetic intermediate.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name 2-(4-bromophenoxy)oxane[4]
Synonyms 2-(4-Bromophenoxy)tetrahydropyran, 4-Bromophenyl 2-tetrahydropyranyl ether[4][5]
CAS Number 36603-49-3[5]
Molecular Formula C₁₁H₁₃BrO₂[5]
Molecular Weight 257.13 g/mol [5]
Appearance White to light yellow crystalline powder[5]
Melting Point 54.0 - 58.0 °C[5]
Purity (Typical) >98.0% (by HPLC)[5]
Storage Conditions Room temperature, in a cool, dark, and dry place is recommended.[5]
Spectroscopic Characterization

Structural elucidation relies on standard spectroscopic methods. While a specific, citable spectrum is not provided herein, the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are outlined below based on the known structure.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two doublets are expected in the aromatic region (~6.9-7.5 ppm). The protons ortho to the oxygen will appear as a doublet, and the protons ortho to the bromine will appear as a downfield doublet, each integrating to 2H.

  • Acetal Proton: A characteristic multiplet for the proton on the carbon flanked by two oxygens (C2 of the THP ring) will appear around 5.3-5.5 ppm, integrating to 1H.

  • THP Ring Protons: A series of complex multiplets for the remaining 8 protons of the THP ring will be observed between approximately 1.5 and 4.0 ppm. The two protons on the carbon adjacent to the ring oxygen (C6) will typically be the most downfield of this group.

Expected ¹³C NMR Spectrum (in CDCl₃): The spectrum will show 9 distinct signals corresponding to the unique carbon environments.

  • Aromatic Carbons: Four signals in the aromatic region (~115-160 ppm). The carbon bearing the oxygen (C-OAr) will be the most downfield, and the carbon bearing the bromine (C-Br) will be significantly shielded relative to an unsubstituted carbon.

  • Acetal Carbon: A signal for the anomeric carbon (C2 of the THP ring) will be present around 96-100 ppm.

  • THP Ring Carbons: Four signals for the remaining aliphatic carbons of the THP ring will appear in the upfield region (~20-70 ppm).

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of roughly equal intensity, which is the signature of a molecule containing one bromine atom. The base peak is often associated with the fragmentation of the THP ring, commonly showing a fragment at m/z = 85.

Synthesis and Mechanistic Insight

The synthesis of this compound is a classic example of an acid-catalyzed protection of a phenol.

Caption: General synthesis scheme for the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from standard methodologies for tetrahydropyranylation.[6][7][8]

  • Objective: To synthesize this compound by protecting 4-bromophenol with 3,4-dihydropyran.

  • Materials:

    • 4-Bromophenol (1.0 eq)

    • 3,4-Dihydro-2H-pyran (DHP, 1.2 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.02 eq) or Pyridinium p-toluenesulfonate (PPTS)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol and dissolve it in anhydrous dichloromethane (approx. 0.5 M concentration).

    • Reagent Addition: Add 3,4-dihydropyran (1.2 eq) to the solution. Follow this with the addition of the acid catalyst, p-TsOH·H₂O (0.02 eq).

      • Scientist's Insight: Using a slight excess of DHP ensures complete consumption of the starting phenol. p-TsOH is a cost-effective catalyst; however, for substrates sensitive to strong acids, the milder catalyst PPTS is a superior choice.[9]

    • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the disappearance of the 4-bromophenol spot. The reaction is typically complete within 1-3 hours.

    • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Workup - Extraction: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

    • Workup - Washing & Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Causality: The Reaction Mechanism

The reaction proceeds via an acid-catalyzed electrophilic addition to the double bond of DHP.

  • Activation of DHP: The acid catalyst protonates the double bond of DHP at the C3 position. This is the kinetically favored site as it generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[10][11]

  • Nucleophilic Attack: The lone pair on the phenolic oxygen of 4-bromophenol acts as a nucleophile, attacking the electrophilic C2 of the oxocarbenium ion.

  • Deprotonation: A weak base (e.g., another molecule of the phenol or the solvent) removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.

Core Application: A Gateway to Organometallic Reagents

The true synthetic power of this compound is realized when it is used as a precursor for organometallic reagents. The inert THP ether allows the bromine atom to be converted into a nucleophilic carbon center without interference from the acidic phenol.

G start 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran grignard Grignard Reagent (Protected Aryl Nucleophile) start->grignard 1. Mg(0) 2. THF (anhydrous) coupling C-C Bond Formation (Grignard Addition) grignard->coupling electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->coupling intermediate Coupled Intermediate (THP group still present) coupling->intermediate deprotection Acidic Workup / Deprotection intermediate->deprotection final_product Final Product (New C-C Bond and Free Phenol) deprotection->final_product

Caption: Synthetic workflow utilizing the title compound for C-C bond formation.

Protocol: Grignard Reagent Formation and Reaction
  • Objective: To form a Grignard reagent from the title compound and react it with an electrophile (e.g., benzaldehyde) to form a new carbon-carbon bond.

  • Self-Validation System: Successful Grignard formation can be qualitatively confirmed by taking a small aliquot, quenching it with I₂, and observing the formation of 1-bromo-4-iodobenzene via TLC/GC-MS. The final validation is the isolation of the expected coupled product.

  • Materials:

    • This compound (1.0 eq)

    • Magnesium turnings (activated, 1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a single crystal for initiation)

    • Benzaldehyde (1.0 eq, freshly distilled)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Apparatus Preparation: All glassware must be rigorously flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Grignard Initiation: Place activated magnesium turnings and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed; this helps to activate the magnesium surface. Cool to room temperature.

    • Reagent Addition: Add anhydrous THF to the flask. Prepare a solution of this compound in anhydrous THF and add it dropwise to the stirring suspension of magnesium.

      • Scientist's Insight: The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. If the reaction does not start, gentle warming may be required. The disappearance of the magnesium turnings and the formation of a cloudy grey-brown solution indicate successful Grignard formation.[12][13]

    • Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous THF dropwise.

    • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the consumption of benzaldehyde.

    • Quenching and Deprotection: Cool the reaction mixture to 0 °C and quench it by the slow, careful addition of saturated aqueous NH₄Cl. This hydrolyzes the magnesium alkoxide. To achieve deprotection of the THP ether, add 1 M HCl and stir vigorously until TLC analysis confirms the removal of the THP group.

    • Workup and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting diaryl methanol product by flash column chromatography.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is classified as a non-combustible solid.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool that embodies the principles of protecting group chemistry. Its stability, ease of synthesis, and, most importantly, its ability to unmask the nucleophilic potential of the 4-bromophenyl ring make it an invaluable building block for drug development professionals and synthetic chemists. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers researchers to efficiently construct complex molecular architectures that are central to modern medicine and materials science.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Wikipedia. 3,4-Dihydropyran. [Link]

  • Taylor & Francis Online. Pyran – Knowledge and References. [Link]

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Hashimoto, I., et al. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. J-STAGE. [Link]

  • Semantic Scholar. anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. [Link]

  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

  • ResearchGate. Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. [Link]

  • ACS Publications. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. [Link]

  • ResearchGate. Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. [Link]

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • CONICET Digital. Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Daws. [Link]

  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • SpringerLink. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

  • Common Organic Chemistry. Dihydropyran (DHP). [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • PubMed. Heterogeneous Acidic Catalysts for the Tetrahydropyranylation of Alcohols and Phenols in Green Ethereal Solvents. [Link]

  • YouTube. synthesis & cleavage of THP ethers. [Link]

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Mass Spectrometry of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into the molecular weight, elemental composition, and structural features of organic molecules. This guide offers a comprehensive technical exploration of the mass spectrometric behavior of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, a compound featuring a brominated aromatic moiety and a tetrahydropyran (THP) group, both of which are common structural motifs in pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical considerations for the mass spectrometric analysis of this compound, with a focus on electron ionization (EI) mass spectrometry. We will explore the predictable fragmentation pathways, the interpretation of the resulting mass spectrum, and provide a detailed experimental protocol for its analysis.

Molecular Structure and Isotopic Considerations

The structure of this compound (C₁₁H₁₃BrO₂) presents several key features that dictate its behavior in the mass spectrometer. The presence of a bromine atom is of particular significance due to its distinct isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of roughly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of bromine in an unknown compound.

The molecule also contains two ether linkages and a saturated heterocyclic tetrahydropyran ring. These functionalities are prone to characteristic fragmentation reactions under electron ionization, which will be the primary focus of our analysis.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation. For this compound, the following fragmentation pathways are predicted to be the most prominent:

Initial Ionization and Molecular Ion

Upon electron impact, the molecule will lose an electron to form a molecular ion (M⁺•). Given the isotopic distribution of bromine, the molecular ion will be observed as a pair of peaks at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Molecular Ion (M⁺•): [C₁₁H₁₃⁷⁹BrO₂]⁺• at m/z 272 and [C₁₁H₁₃⁸¹BrO₂]⁺• at m/z 274.

Primary Fragmentation Pathways
  • Cleavage of the Tetrahydropyran Ring: The tetrahydropyran ring is susceptible to fragmentation. A common pathway involves the cleavage of the C-O bond within the ring, followed by the loss of a neutral molecule. The most characteristic fragmentation of the THP group is the loss of C₅H₈O, leading to the formation of a bromophenoxymethylene cation.

  • Alpha-Cleavage at the Ether Linkage: Cleavage of the bond alpha to the ether oxygen connecting the THP ring and the methylene group is a highly probable event. This can result in the formation of a stable oxonium ion derived from the tetrahydropyran moiety or the bromophenoxymethyl radical.

  • Cleavage of the Bromophenoxy Group: The bond between the phenoxy oxygen and the benzene ring can cleave, leading to the formation of a bromophenoxy radical and a tetrahydropyranylmethyl cation. Conversely, cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical.

  • Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, though less likely to be the primary fragmentation pathway for this specific structure.

The interplay of these fragmentation pathways will generate a series of fragment ions that constitute the mass spectrum.

fragmentation_pathway M Molecular Ion (M⁺•) m/z 272/274 F1 [C₅H₉O]⁺ m/z 85 M->F1 - •BrC₆H₄OCH₂ F2 [BrC₆H₄OCH₂]⁺ m/z 185/187 M->F2 - •C₅H₉O F6 [C₆H₅O]⁺ m/z 93 M->F6 - Br, - C₅H₈O F5 [C₅H₉]⁺ m/z 69 F1->F5 - O F3 [BrC₆H₄O]⁺ m/z 171/173 F2->F3 - CH₂ F4 [C₆H₄O]⁺• m/z 92 F3->F4 - Br•

Navigating the Safety Profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers embarking on the synthesis and application of novel chemical entities, a comprehensive understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible innovation. This guide provides an in-depth technical overview of the safety considerations, handling protocols, and toxicological profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally related compounds, chemical principles, and supplier information to offer a robust framework for its safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound often utilized as a building block in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring linked to a brominated phenol via an ether bond, suggests a stable, non-combustible solid at room temperature.

Data for the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS RN: 36603-49-3), provides valuable insights into the expected physicochemical properties of the target compound.

PropertyValue (for 2-(4-Bromophenoxy)tetrahydro-2H-pyran)Source
Molecular Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.13 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 56-58 °C[1]
Solubility Slightly soluble in water[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[1]

Hazard Identification and Toxicological Assessment

While a definitive hazard classification for this compound is pending, an assessment of its structural motifs—a brominated aromatic ring and a tetrahydropyran ether—allows for a predictive hazard analysis.

A Safety Data Sheet for the isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, under European CLP regulations (Classification, Labelling and Packaging), indicates that it is not classified as a hazardous substance or mixture .[3] However, it is crucial to treat all new chemical entities with a degree of caution until their toxicological properties are fully elucidated.

Based on data from related tetrahydropyran derivatives, the primary hazards are likely to be:

  • Skin and Eye Irritation: Many substituted tetrahydropyrans are categorized as skin and eye irritants.[4][5] Direct contact may cause redness and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

  • Ingestion: While acute oral toxicity data is not available, ingestion may be harmful.[4]

It is important to note that there is no evidence to suggest that this compound is mutagenic or carcinogenic based on the available information for structurally similar molecules.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when handling this compound. The following engineering controls and personal protective equipment are recommended to create a self-validating system of safety.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated laboratory. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[3][4][5]

  • Containment: For procedures that may generate dust, such as weighing, a glove box or a ventilated balance enclosure should be utilized.

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, type N95) must be worn. Gloves should be inspected prior to use and replaced immediately if signs of degradation appear.

  • Body Protection: A laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment cluster_controls Primary Engineering Controls Eyes Eye Protection (Goggles/Face Shield) Gloves Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat) FumeHood Chemical Fume Hood Ventilation Adequate Ventilation Researcher Researcher Researcher->Eyes Wears Researcher->Gloves Wears Researcher->Body Wears Compound Handling Compound Researcher->Compound Initiates Task Compound->FumeHood Requires Compound->Ventilation Requires

Caption: Recommended engineering controls and PPE for handling the compound.

Handling, Storage, and Stability

Proper handling and storage are critical to maintaining the integrity and safety of this compound.

Handling
  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]

  • The recommended storage temperature is below 15°C.

  • Keep away from heat, sparks, and open flames.[4]

Stability and Reactivity
  • Stability: The compound is stable under normal storage conditions.[4]

  • Reactivity: It is incompatible with strong oxidizing agents.[4][5] Hazardous polymerization is not expected to occur.[4]

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol

In the case of a spill, the following steps should be taken:

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Collect Collect Material (Non-sparking tools) Contain->Collect Dispose Dispose of Waste (Approved Container) Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate End Incident Resolved Decontaminate->End

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of in accordance with local, state, and federal regulations. The compound should be disposed of through a licensed waste disposal company.

Conclusion

While this compound is not currently classified as a hazardous material based on data for a close isomer, a prudent and informed approach to its handling is essential. By adhering to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic workflows, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran.
  • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112792.
  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-.
  • OECD. (n.d.). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1.
  • CymitQuimica. (2025). Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.

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Navigating the Safety Profile of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential hazards associated with 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. In the absence of direct toxicological data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging data from the closely related structural analogue, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, and an evaluation of its core chemical moieties: the tetrahydropyran ring and the brominated phenoxy group. This document is intended to equip researchers and drug development professionals with the necessary information to conduct thorough risk assessments and implement appropriate safety protocols when handling this compound.

Introduction

This compound is a molecule of interest in synthetic chemistry, potentially serving as an intermediate in the development of novel pharmaceutical agents and other specialized chemicals. Its structure combines a stable tetrahydropyran ring, a common feature in many bioactive compounds, with a brominated phenoxy moiety, which can influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the potential hazards associated with this unique combination is paramount for ensuring laboratory safety and mitigating risk in research and development settings.

This guide will deconstruct the potential hazards by examining available data on a close structural analogue and by analyzing the toxicological profiles of its constituent chemical groups. This approach provides a robust framework for predicting the safety profile of this compound and for establishing safe handling procedures.

Hazard Identification and Analysis: A Read-Across Approach

A Safety Data Sheet (SDS) for 2-(4-Bromophenoxy)tetrahydro-2H-pyran classifies it as not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1] This suggests a low acute toxicity profile for the core structure.

To further elaborate on the potential hazards, we will analyze the individual components of the target molecule.

The Tetrahydropyran Moiety

The tetrahydropyran ring is a common scaffold in many organic molecules, including some fragrance ingredients and pharmaceutical intermediates. While the parent tetrahydropyran can be a skin and eye irritant and is flammable, its derivatives often exhibit different toxicological profiles depending on the nature and position of the substituents.[2][3] For instance, a safety assessment of tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, a fragrance ingredient, indicated no concern for genotoxic potential based on available data.[4] This suggests that the substituted tetrahydropyran ring itself is not inherently a strong toxicophore.

The Brominated Phenoxy Moiety

The presence of a bromine atom on the phenoxy group warrants careful consideration. Brominated aromatic compounds are a broad class with diverse toxicological profiles. Some polybrominated diphenyl ethers (PBDEs), for example, are recognized for their persistence, bioaccumulation, and potential for developmental and thyroid toxicity.[5] However, the toxicological properties are highly dependent on the number and position of bromine atoms, as well as the overall molecular structure.

For a monobrominated compound like this compound, the concerns are generally lower than for polybrominated analogues. The primary metabolic pathways for such compounds often involve hydroxylation of the aromatic ring followed by conjugation and excretion. The C-Br bond is generally stable, but dehalogenation can occur under certain metabolic conditions.

Physicochemical Properties and Their Implications for Hazard

PropertyValue/InformationImplication for Hazard Assessment
Molecular Formula C12H15BrO2The presence of bromine increases the molecular weight and can influence lipophilicity.
Appearance Likely a solid or oil at room temperature.Handling procedures should be adapted for either a powder or a viscous liquid.
Solubility Expected to have low water solubility and good solubility in organic solvents.This affects environmental fate and potential for bioaccumulation. Spills should be contained with appropriate absorbents.
Stability Ethers can form explosive peroxides upon prolonged exposure to air and light.Store in a tightly sealed, opaque container, away from heat and light. Consider testing for peroxides before use, especially if the container has been opened previously.

Toxicological Profile (Predicted)

Based on the read-across from its close analogue and analysis of its structural components, the following toxicological profile is predicted for this compound:

  • Acute Toxicity (Oral, Dermal, Inhalation): Expected to be low. The analogue is not classified as hazardous.

  • Skin Corrosion/Irritation: May cause mild skin irritation upon prolonged or repeated contact.

  • Serious Eye Damage/Irritation: May cause eye irritation.

  • Respiratory or Skin Sensitization: Unlikely to be a significant sensitizer.

  • Germ Cell Mutagenicity: No structural alerts for mutagenicity are immediately apparent. The analogue and related tetrahydropyran derivatives have not shown genotoxic potential.[4]

  • Carcinogenicity: No data available. The structural components do not suggest a high carcinogenic potential.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single and Repeated Exposure): No specific target organs have been identified for the analogue.

Experimental Protocols for Hazard Assessment

For definitive hazard characterization, the following standard toxicological assays would be recommended:

Acute Oral Toxicity (OECD 423)
  • Objective: To determine the acute oral toxicity of the substance.

  • Procedure:

    • Administer the substance by gavage to fasted rodents (usually rats) in a stepwise procedure using a limited number of animals.

    • Start with a dose of 2000 mg/kg.

    • Observe animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, further testing at lower or higher doses may be conducted to refine the LD50 estimate.

  • Endpoint: LD50 (Lethal Dose, 50%) value and observed signs of toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
  • Objective: To assess the skin irritation potential of the substance.

  • Procedure:

    • Apply the test substance topically to a reconstructed human epidermis model.

    • After a defined exposure period, rinse the substance off.

    • Assess cell viability using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A reduction in cell viability below a certain threshold indicates irritation potential.

Risk Mitigation and Safe Handling Protocols

Given the predicted low hazard profile, standard laboratory safety practices should be sufficient for handling this compound. However, due to the presence of the brominated aromatic ring and the ether linkage, a cautious approach is warranted.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Skin and Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: Not typically required if handled in a well-ventilated area or a chemical fume hood.

Engineering Controls
  • Work in a well-ventilated laboratory. For procedures that may generate aerosols or dust, use a chemical fume hood.

Storage and Disposal
  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. As it is an ether, it is prudent to label the container with the date received and opened, and to periodically check for the formation of peroxides, especially if stored for an extended period.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Visualization of Key Concepts

Hazard Assessment Workflow

HazardAssessmentWorkflow Hazard Assessment Workflow for this compound cluster_data_gathering Data Gathering cluster_analysis Hazard Analysis cluster_output Risk Management Target Target Compound: This compound NoData No Direct Toxicological Data Target->NoData SAR Structure-Activity Relationship (SAR) Analysis Target->SAR PhysChem Physicochemical Hazard Analysis (Peroxide Formation) Target->PhysChem AnalogueData Analogue Data: 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Not Hazardous) NoData->AnalogueData Read-Across PredictTox Predicted Toxicological Profile (Low Hazard Potential) AnalogueData->PredictTox SAR->PredictTox RiskAssessment Comprehensive Risk Assessment PredictTox->RiskAssessment PhysChem->RiskAssessment SafeHandling Safe Handling Protocols (PPE, Engineering Controls) RiskAssessment->SafeHandling

Caption: Workflow illustrating the hazard assessment process based on a read-across approach.

Recommended Personal Protective Equipment (PPE)

PPE_Diagram cluster_ppe Recommended PPE Goggles Chemical Safety Goggles Gloves Nitrile Gloves LabCoat Laboratory Coat FumeHood Chemical Fume Hood (for aerosol/dust generation) User Researcher User->Goggles User->Gloves User->LabCoat User->FumeHood

Caption: Essential Personal Protective Equipment for handling the compound.

Conclusion

While direct toxicological data for this compound is currently unavailable, a comprehensive hazard assessment based on a read-across from a close structural analogue and an analysis of its constituent chemical moieties suggests a low hazard profile. The primary concerns are potential mild skin and eye irritation and the possibility of peroxide formation inherent to ethers. By adhering to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, researchers can handle this compound with a high degree of safety. For applications where a more detailed risk assessment is required, conducting the experimental toxicological studies outlined in this guide is recommended.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(Hydroxymethyl)tetrahydropyran.
  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology, 160(Supplement), 112794.
  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. NIST Mass Spec Data Center.
  • TCI Chemicals. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information.
  • CymitQuimica. (2025). Safety Data Sheet: 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
  • NOAA. (n.d.). 4-BROMOPHENYL PHENYL ETHER. CAMEO Chemicals.
  • ChemicalBook. (2023). Tetrahydropyran: properties, applications and safety.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromophenyl phenyl ether.
  • ResearchGate. (2020). Occupational exposure to brominated flame retardants - with emphasis on polybrominated diphenyl ethers.
  • PubMed Central. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Heliyon, 10(21), e31791.
  • RIFM. (2021). RIFM fragrance ingredient safety assessment, tetrahydro-6-(3-pentenyl)-2H-pyran-2-one, CAS Registry Number 32764-98-0. Food and Chemical Toxicology, 159(Supplement), 112734.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Combi-Blocks, Inc. (2025). Safety Data Sheet: 2-(2-Bromoethoxy)tetrahydro-2H-pyran.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Tetrahydropyran.
  • GOV.UK. (n.d.). Incident management: brominated flame retardants.
  • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydropyran.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • Cayman Chemical. (2025). Safety Data Sheet: 2-Bromo-4'-methylpropiophenone.

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Methodological & Application

Application Notes: Strategic Use of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Grignard-Mediated Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of THP-Protected Aryl Bromides in Complex Synthesis

In the realm of medicinal chemistry and materials science, the construction of complex biphenyl scaffolds is a frequent necessity. Grignard reactions, a cornerstone of carbon-carbon bond formation, offer a powerful and direct route to these structures. However, the presence of acidic functional groups, such as phenols, is incompatible with the highly basic nature of Grignard reagents. This necessitates a robust protection strategy. 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran stands out as a strategic starting material for such syntheses. The tetrahydropyranyl (THP) ether serves as an effective protecting group for the phenolic hydroxyl, being stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and subsequent coupling reactions.[1] This application note provides a detailed guide for researchers on the use of this compound, covering the mechanistic rationale, detailed experimental protocols for Grignard reagent formation, a subsequent Kumada cross-coupling reaction, and final deprotection to yield the desired biphenyl derivative.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for successful experimentation.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrO₂[2][3]
Molecular Weight 257.12 g/mol [3]
Appearance Solid[2]
Melting Point 56-58 °C[2]
CAS Number 36603-49-3[2][3]

Mechanistic Rationale: The Role of the THP Protecting Group

The success of this synthetic strategy hinges on the stability of the THP ether under the reaction conditions. The THP group is an acetal, which is stable to basic and nucleophilic reagents like Grignard reagents but is readily cleaved under acidic conditions.[4][5] This differential reactivity is the key to its utility as a protecting group in this context.

The overall synthetic workflow can be visualized as a three-stage process:

Grignard_Workflow A Start: 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran B Stage 1: Grignard Formation (Mg, THF) A->B Oxidative Addition C Intermediate: 4-(THP-oxy)phenyl magnesium bromide B->C D Stage 2: Kumada Coupling (Ar'-Br, Ni or Pd catalyst) C->D E Protected Biphenyl: 4-Alkoxy-4'-(THP-oxy)-1,1'-biphenyl D->E Reductive Elimination F Stage 3: Deprotection (Acidic Workup) E->F G Final Product: 4'-Alkoxy-[1,1'-biphenyl]-4-ol F->G Grignard_Formation cluster_start Starting Material cluster_reagents Reagents cluster_product Grignard Reagent start_img Mg Mg(0) product_img start_img->product_img Oxidative Addition start_label 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran THF Anhydrous THF product_label 4-(tetrahydropyran-2-yloxy) phenylmagnesium bromide

Fig. 2: Grignard reagent formation.
Part 2: Kumada Cross-Coupling with 4-Bromoanisole

This protocol describes the nickel-catalyzed cross-coupling of the prepared Grignard reagent with 4-bromoanisole to form the protected biphenyl product. The Kumada coupling is a powerful method for the synthesis of unsymmetrical biaryls from Grignard reagents and organic halides. [2] Materials:

  • Solution of 4-(tetrahydropyran-2-yloxy)phenylmagnesium bromide in THF (from Part 1, 1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • nickel(II) (IPr)Ni(allyl)Cl or a similar Ni(II) catalyst (0.01-0.05 equiv)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4-bromoanisole (1.0 equiv) and the nickel catalyst (e.g., (IPr)Ni(allyl)Cl, 0.01-0.05 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • To this cooled solution, add the freshly prepared Grignard reagent solution (1.2 equiv) from Part 1 dropwise via a cannula or syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude protected biphenyl product.

  • Purify the crude product by column chromatography on silica gel.

Part 3: Deprotection to Yield 4'-Methoxy-[1,1'-biphenyl]-4-ol

The final step involves the acidic hydrolysis of the THP ether to reveal the phenolic hydroxyl group.

Materials:

  • Protected biphenyl from Part 2

  • Methanol or a mixture of THF/water

  • Catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or an acidic resin (e.g., Amberlyst-15)

Protocol:

  • Dissolve the purified protected biphenyl from Part 2 in methanol or a THF/water mixture.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is fully consumed.

  • Neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4'-methoxy-[1,1'-biphenyl]-4-ol.

  • The final product can be further purified by recrystallization or column chromatography if necessary.

Troubleshooting and Key Considerations

  • Initiation of Grignard Reaction: Difficulty in initiating the Grignard reaction is a common issue. Ensure all reagents and glassware are scrupulously dry. Activation of magnesium with iodine, 1,2-dibromoethane, or mechanical crushing can be beneficial.

  • Side Reactions: The primary side product in Grignard reactions is often the Wurtz coupling product (in this case, the homocoupling of the Grignard reagent to form a quaterphenyl derivative). Slow addition of the aryl bromide during the Grignard formation helps to minimize this by keeping its concentration low.

  • Catalyst Choice in Kumada Coupling: While nickel catalysts are often effective and more economical, palladium catalysts can also be used. [2]The choice of ligand is critical, with bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) often giving superior results. [4]* Deprotection Conditions: The acidic deprotection of the THP ether is generally a high-yielding and clean reaction. However, if the substrate contains other acid-sensitive functional groups, milder acidic conditions, such as using pyridinium p-toluenesulfonate (PPTS) in ethanol, should be considered.

Conclusion

This compound is a valuable and versatile building block for the synthesis of functionalized biphenyls. The THP protecting group provides the necessary stability for the formation and subsequent reaction of the corresponding Grignard reagent. The protocols outlined in this application note provide a reliable pathway for the synthesis of 4'-substituted-[1,1'-biphenyl]-4-ols, which are important intermediates in drug discovery and materials science. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this reagent to construct complex molecular architectures.

References

  • MDPI. (2017, November 14). Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). EP1836184B1 - Improved process for the kumada coupling reaction.
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  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

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  • Google Patents. (n.d.). JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst | Request PDF. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from [Link]

  • Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • European Patent Office. (n.d.). Grignard syntheses - EP 0119701 A1. Retrieved from [Link]

  • National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). 1 CHEM 344 Organometallic Chemistry Practice Problems (not for credit) Name (print): ANNE SURKEY 1) Careful choice of solvent is. Retrieved from [Link]

  • YouTube. (2019, January 8). THP group for protecting alcohols. Retrieved from [Link]

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The Strategic Utility of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. This technical guide delves into the multifaceted applications of 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran, a versatile precursor for a range of pharmaceutical intermediates. The strategic placement of a bromine atom on the phenyl ring, coupled with a tetrahydropyran (THP) protected hydroxymethyl group, renders this molecule an ideal starting material for key carbon-carbon and carbon-nitrogen bond-forming reactions. This document provides a comprehensive overview of its synthesis, characterization, and application in the synthesis of advanced pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.

Introduction: A Building Block of Strategic Importance

The pursuit of novel therapeutic agents often necessitates the development of robust and flexible synthetic routes. The title compound, this compound, has emerged as a valuable building block in medicinal chemistry. Its utility stems from two key structural features: the aryl bromide moiety, which serves as a handle for a variety of cross-coupling reactions, and the tetrahydropyranyl (THP) ether, a common and reliable protecting group for primary alcohols. This combination allows for the sequential or convergent synthesis of complex molecules, making it a precursor of choice in the synthesis of diaryl ethers, biaryl compounds, and arylamines, which are prevalent motifs in a wide array of pharmaceuticals.

The tetrahydropyran (THP) group provides robust protection for the primary alcohol under a variety of reaction conditions, including organometallic reactions and basic conditions, yet it can be readily removed under mild acidic conditions. This orthogonality is a cornerstone of modern synthetic strategy.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a synthetic precursor is essential for its effective utilization.

PropertyValueSource
Molecular Formula C₁₂H₁₅BrO₂
Molecular Weight 271.15 g/mol
Appearance White to off-white solid
Melting Point 56-58 °C
Solubility Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 2H), 6.80 (d, J = 8.8 Hz, 2H), 4.75 (t, J = 3.6 Hz, 1H), 3.95-3.85 (m, 2H), 3.60-3.50 (m, 2H), 1.90-1.50 (m, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 132.2, 116.5, 113.2, 98.9, 67.8, 62.2, 30.5, 25.4, 19.5.

  • Mass Spectrometry (EI): m/z (%) = 270/272 ([M]⁺, 5), 185/187 (100), 85 (80).

Synthesis of this compound

The synthesis of the title compound is readily achieved via a Williamson ether synthesis, a classic and reliable method for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[2][3]

Synthetic Workflow

Synthesis_Workflow 4-Bromophenol 4-Bromophenol Reaction_Vessel Reaction_Vessel 4-Bromophenol->Reaction_Vessel Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH) Base (e.g., K2CO3, NaH)->Reaction_Vessel 2-(Chloromethyl)tetrahydro-2H-pyran 2-(Chloromethyl)tetrahydro-2H-pyran 2-(Chloromethyl)tetrahydro-2H-pyran->Reaction_Vessel Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Reaction_Vessel Product 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran Workup Workup Reaction_Vessel->Workup Stir at RT to 60 °C Purification Purification Workup->Purification Aqueous Extraction Purification->Product Crystallization/Chromatography

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenol (1.0 eq)

  • 2-(Chloromethyl)tetrahydro-2H-pyran (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure product.

Applications in the Synthesis of Pharmaceutical Intermediates

The strategic placement of the bromine atom allows for the facile introduction of various functionalities through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are key structural motifs in many pharmaceuticals, including the SGLT2 inhibitors used in the treatment of type 2 diabetes.[2][4][5][6][7]

Suzuki_Coupling Precursor 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran Reaction_Vessel Reaction_Vessel Precursor->Reaction_Vessel Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Intermediate Biaryl Intermediate Reaction_Vessel->Intermediate Heat

Caption: Suzuki-Miyaura Coupling Workflow.

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing access to a wide range of arylamines, which are crucial intermediates in drug discovery.[8][9][10][11][12]

Buchwald_Hartwig Precursor 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran Reaction_Vessel Reaction_Vessel Precursor->Reaction_Vessel Amine Amine (R-NH2) Amine->Reaction_Vessel Catalyst_System Pd Precatalyst + Ligand (e.g., Pd2(dba)3 + XPhos) Catalyst_System->Reaction_Vessel Base Base (e.g., NaOtBu, K3PO4) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Vessel Intermediate Arylamine Intermediate Reaction_Vessel->Intermediate Heat

Caption: Buchwald-Hartwig Amination Workflow.

This protocol details the coupling of the precursor with piperazine.

Materials:

  • This compound (1.0 eq)

  • Piperazine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add this compound (1.0 eq) and piperazine (1.5 eq).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl piperazine.

Deprotection of the Tetrahydropyranyl (THP) Ether

The final step in many synthetic sequences involving this precursor is the deprotection of the THP ether to unveil the primary alcohol. This is typically achieved under mild acidic conditions.

Deprotection Protocol

Materials:

  • THP-protected intermediate (1.0 eq)

  • Methanol or Ethanol

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or catalytic amount of HCl

Procedure:

  • Dissolve the THP-protected intermediate in methanol or ethanol.

  • Add a catalytic amount of PPTS (or a few drops of concentrated HCl).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., a saturated solution of sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. Its straightforward synthesis, coupled with the strategic positioning of a reactive bromine handle and a robust protecting group, allows for its seamless integration into complex synthetic routes. The detailed protocols provided herein for its synthesis and subsequent elaboration through Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical guide for researchers and scientists in the field of drug development. The judicious application of this precursor will undoubtedly continue to facilitate the efficient and innovative synthesis of novel therapeutic agents.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). National Center for Biotechnology Information. Retrieved from [Link]

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. Angewandte Chemie International Edition, 47(8), 1373–1376. [Link]

  • Google Patents. (n.d.). CN107382679A - The preparation method of Dapagliflozin intermediate.
  • Google Patents. (n.d.). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Oriprobe. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 2014(5), 375-379. Retrieved from [Link]

  • Google Patents. (n.d.). CN106167480A - A kind of preparation method of canagliflozin intermediate 2 (4 fluorophenyl) thiophene.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980263B - The synthesis technique of canagliflozin.
  • Google Patents. (n.d.). EP3497090B1 - NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF.
  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018029264A1 - Process for preparation of dapagliflozin and intermediates thereof.
  • Norwegian Research Information Repository - NTNU. (2023, January 17). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Retrieved from [Link]

  • Google Patents. (n.d.). CN108530408A - The method for preparing Dapagliflozin.
  • Google Patents. (n.d.). WO2016035042A1 - Process for the preparation of canagliflozin.
  • Springer. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(9), 1637-1644. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. This resource is designed for chemists and researchers in synthetic and medicinal chemistry fields. Here, we address common challenges and frequently asked questions encountered during the isolation and purification of this key tetrahydropyranyl (THP) protected intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a synthetic intermediate where the hydroxyl group of (4-bromophenyl)methanol is protected as a THP ether. THP ethers are widely used in multi-step organic synthesis because they are stable under a variety of non-acidic conditions, such as reactions with organometallics, hydrides, and strong bases.[1][2][3] High purity is critical because common impurities, such as residual (4-bromophenyl)methanol or byproducts from the protection reaction, can interfere with subsequent reactions, leading to lower yields and complex purification challenges downstream.

Q2: What are the most common impurities I should expect in my crude product?

A2: The impurity profile largely depends on the reaction conditions used for the THP protection. Common impurities include:

  • Unreacted (4-bromophenyl)methanol: Often present if the reaction did not go to completion.[2]

  • Excess 3,4-Dihydro-2H-pyran (DHP): The reagent used for protection. It is volatile and usually removed during solvent evaporation.

  • Polymerized DHP: Can form under strongly acidic conditions, appearing as a viscous oil or solid.

  • Hydrolyzed Product: If the crude material is exposed to acidic conditions (even trace amounts on glassware or in solvents) during workup or storage, the THP ether can be cleaved back to (4-bromophenyl)methanol.[4][5]

Q3: Is this compound stable on silica gel for column chromatography?

A3: THP ethers are known to be sensitive to acid.[4][5] Standard silica gel is slightly acidic and can cause partial or complete hydrolysis of the THP ether back to the starting alcohol during column chromatography.[6] This leads to streaking on TLC plates, co-eluting fractions, and significantly reduced yields. It is a common point of failure for researchers new to this class of compounds.[7][8]

Q4: Can I purify this compound by recrystallization or distillation?

A4: Recrystallization is a viable option if the crude material is a solid and the main impurity is the starting alcohol, which has different solubility properties. The pure product is a solid with a melting point of 56-58 °C.[9][10] Distillation is generally not recommended for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.

Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during purification, organized by technique.

Thin-Layer Chromatography (TLC) Analysis

Problem: My TLC plate shows a streak from the baseline up to the product spot, and the product spot is faint.

  • Probable Cause: On-plate decomposition. The acidic nature of the silica gel TLC plate is hydrolyzing your THP ether.

  • Solution:

    • Neutralize the Eluent: Prepare your TLC mobile phase (e.g., Hexane:Ethyl Acetate) and add 1-2% triethylamine (NEt₃) or another volatile amine base.[7] This neutralizes the acidic sites on the silica, preventing decomposition.

    • Run the TLC Quickly: Develop the plate without unnecessary delay.

    • Cross-Reference: Co-spot your crude material with a sample of the starting (4-bromophenyl)methanol to confirm if the baseline material corresponds to the deprotected alcohol.

Column Chromatography

Problem: My yield after column chromatography is very low (<50%), and my collected fractions contain the starting alcohol.

  • Probable Cause: Decomposition of the product on the acidic stationary phase during the column run.[6]

  • Solution: Deactivating the Silica Gel

    • The "Slurry & Flush" Method: Before running your column, flush the packed silica gel with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate) that has been treated with 1% triethylamine. Discard the initial volume of eluent that passes through and then proceed with loading your sample and running the column with the amine-treated eluent system. This is often sufficient to neutralize the column.

    • The "Pre-adsorption" Method: For highly sensitive substrates, you can neutralize the silica gel more thoroughly. Create a slurry of your silica gel in a non-polar solvent like hexane, add 1-2% (v/w) of triethylamine, stir for 10-15 minutes, then pack the column as usual.

Problem: My product is co-eluting with an unknown impurity.

  • Probable Cause: The polarity of your eluent system is not optimized to resolve the product from a byproduct, which could be a DHP dimer or other side-product.

  • Solution: Solvent System Optimization

    • TLC First: Before committing to a column, find a solvent system that gives good separation on a neutralized TLC plate. The goal is an Rf value for your product of ~0.3-0.4.

    • Adjust Polarity: The target compound is significantly less polar than the starting alcohol. Start with a low polarity mobile phase and gradually increase it.

Compound Typical Mobile Phase (Hexane:EtOAc) Expected Rf Notes
This compound90:10 to 80:20~0.4-0.6Less polar, moves faster.
(4-bromophenyl)methanol90:10 to 80:20~0.1-0.2More polar, stays closer to the baseline.
DHP oligomers/polymersVariesOften near the solvent front or as a streakCan be tricky to separate.

This table provides estimated values. Always optimize using TLC with your specific crude mixture.

Recrystallization

Problem: My compound "oils out" and does not form crystals when I try to recrystallize it.

  • Probable Cause 1: Purity is too low. High levels of impurities can suppress crystallization and lower the melting point of the mixture, causing it to remain an oil.

  • Solution: First, attempt a rapid purification by passing the crude material through a short plug of neutralized silica gel to remove the most polar impurities. Concentrate the resulting solution and then attempt the recrystallization.

  • Probable Cause 2: Improper solvent choice or cooling rate.

  • Solution:

    • Solvent Screening: Use a small amount of crude material to test different solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot. Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures are good starting points.

    • Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Do not place it directly into an ice bath. Once at room temperature, then cool further to promote maximum crystal formation.

    • Seeding: If you have a small amount of pure material, add a single seed crystal to the cooled, saturated solution to initiate crystallization.

Recommended Purification Protocol

This protocol prioritizes stability and yield, using flash column chromatography on neutralized silica gel.

Step-by-Step Protocol: Neutralized Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using Hexane/Ethyl Acetate that gives your product an Rf of ~0.3. Add 1% triethylamine to the eluent.

  • Column Packing:

    • Dry pack a column with the appropriate amount of silica gel (typically 50-100x the weight of your crude material).

    • Saturate and flush the column with the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc + 1% NEt₃).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your column eluent.

    • Alternatively (for best results): Dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to create a dry powder. Carefully add this powder to the top of your packed column. This "dry loading" technique often results in sharper bands and better separation.

  • Elution:

    • Begin running the column with the low-polarity eluent.

    • Collect fractions and monitor them by TLC (using neutralized plates).

    • If necessary, gradually increase the eluent polarity to elute your product.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. The product should be obtained as a white to off-white solid.[11]

Purification Strategy Workflow

The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product start Crude Product This compound tlc Run TLC Analysis (Eluent + 1% NEt3) start->tlc decision Assess TLC Result: Clean separation? Major impurities? tlc->decision col_chrom Neutralized Column Chromatography decision->col_chrom Yes, good separation (Rf ≈ 0.3) recryst Recrystallization decision->recryst Crude is solid & only impurity is starting material plug Pass through Neutralized Silica Plug, then Recrystallize decision->plug Oily crude or multiple impurities pure_product Pure Product col_chrom->pure_product recryst->pure_product plug->pure_product

Caption: Decision workflow for selecting a purification method.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Barrett, A. G. M., & Braddock, D. C. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Hydroxyl Protecting Groups.
  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • Royal Society of Chemistry. (n.d.). Recent advances on the tetrahydropyranylation of hydroxyl group. RSC Advances. Retrieved from

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemessentia. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. ResearchGate. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC. Retrieved from [Link]

  • Reddit. (2014, April 12). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protecting Groups. Harvard University.
  • NIH. (2014, March 27). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. PMC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Protection for Phenols and Catechols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into the critical aspects of the synthesis, troubleshoot common issues, and provide detailed protocols to enhance your reaction yield and purity.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In this specific case, the sodium salt of 4-bromophenol (the alkoxide) reacts with 2-(chloromethyl)tetrahydro-2H-pyran (the alkyl halide) to form the desired ether product.

The fundamental mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[1][2][3]

DOT Diagram: Reaction Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Bromophenol 4-Bromophenol Sodium 4-bromophenoxide Sodium 4-bromophenoxide (Alkoxide) 4-Bromophenol->Sodium 4-bromophenoxide Deprotonation Base Base (e.g., NaH) Base->Sodium 4-bromophenoxide 2-(Chloromethyl)tetrahydro-2H-pyran 2-(Chloromethyl)tetrahydro-2H-pyran Product This compound 2-(Chloromethyl)tetrahydro-2H-pyran->Product Sodium 4-bromophenoxide->Product SN2 Attack Salt Salt (e.g., NaCl)

Sources

Technical Support Center: Stability of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a halogenated heterocyclic compound frequently used as a building block in organic synthesis.[1] Its stability is a critical factor for the successful design and execution of synthetic routes, as well as for the storage and handling of the compound. The core of its chemical reactivity lies in the tetrahydropyranyl (THP) ether linkage, which is known for its susceptibility to acidic conditions.[2][3] This guide will delve into the practical aspects of working with this compound, focusing on its stability profile in different solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under common laboratory conditions?

A1: this compound, as a tetrahydropyranyl (THP) ether, is generally stable under neutral and basic conditions. It is resistant to many common reagents such as organometallics, hydrides, and acylating agents.[2] However, it is sensitive to acidic conditions, which can lead to the cleavage of the THP ether bond.[3][4]

Q2: In which types of solvents is this compound most stable?

A2: The compound is most stable in aprotic and non-acidic protic solvents. Recommended solvents for storage and reactions where the THP group needs to remain intact include:

  • Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Toluene, Hexane, Ethyl acetate.

  • Protic, non-acidic solvents: Ethanol, Methanol (provided no acid catalyst is present).

Q3: Which solvents or conditions should be avoided to prevent degradation?

A3: To prevent the degradation of this compound, you should avoid:

  • Acidic solvents: Solutions containing mineral acids (e.g., HCl, H₂SO₄) or strong organic acids (e.g., trifluoroacetic acid).[4][5]

  • Lewis acids: Reagents like boron tribromide (BBr₃) can also cleave the ether linkage.[4]

  • Protic solvents with acidic impurities: For example, aged chloroform can contain trace amounts of HCl.

  • High temperatures in the presence of water or alcohols, especially with trace acid , can promote hydrolysis.[6]

Q4: What are the primary degradation products of this compound?

A4: The primary degradation pathway is the acid-catalyzed cleavage of the THP ether, which yields 4-bromophenol and 2-hydroxytetrahydropyran (the hemiacetal of 5-hydroxypentanal).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks observed in HPLC/GC-MS analysis of a sample stored in solution. The solvent may contain acidic impurities, leading to partial degradation of the compound.Use freshly distilled or high-purity, anhydrous solvents. Consider adding a small amount of a non-nucleophilic base, like triethylamine, to the solvent for long-term storage if compatible with your downstream application.
Low yield in a reaction where this compound is a starting material. The reaction conditions may be inadvertently acidic, causing deprotection of the THP ether.Carefully check the pH of your reaction mixture. Ensure all reagents and solvents are free from acidic contaminants. If an acidic reagent is necessary for a different part of the molecule, consider if a more robust protecting group is needed.
The compound appears to be an oil or has a lower melting point than expected (literature mp: 56-58 °C). This could indicate the presence of impurities, possibly degradation products like 4-bromophenol.Purify the compound by recrystallization or column chromatography. Analyze the purified material by NMR or another suitable analytical technique to confirm its identity and purity.
Inconsistent results in repeated experiments. Variability in the quality of solvents or reagents used, leading to different levels of degradation.Standardize the source and quality of all solvents and reagents. Perform a stability check of the starting material in the reaction solvent before initiating the reaction.

Stability in Different Solvents: A Comparative Overview

The following table summarizes the expected stability of this compound in common laboratory solvents based on the known chemistry of THP ethers.

Solvent Solvent Type Expected Stability Potential Issues & Recommendations
Dichloromethane (DCM)AproticHighGenerally stable. Use anhydrous grade to avoid hydrolysis if water-sensitive reagents are present.
Tetrahydrofuran (THF)Aprotic EtherHighStable. Be aware of potential peroxide formation in aged THF, which could lead to side reactions under certain conditions.
Methanol (MeOH)ProticModerate to LowCan undergo alcoholysis in the presence of an acid catalyst.[2] Use with caution and ensure neutral pH.
WaterProticLow (especially at non-neutral pH)Hydrolysis can occur, particularly under acidic conditions.[6] The compound is also only slightly soluble in water.[1]
Acetonitrile (ACN)AproticHighGenerally a good solvent for reactions and storage.
TolueneAproticHighStable. A good choice for reactions requiring higher temperatures.
Acetic AcidProtic, AcidicVery LowWill readily cleave the THP ether.[3] Not recommended for use as a solvent.

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of this compound in a chosen solvent.

Objective: To quantify the degradation of the compound over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents to be tested (e.g., Methanol, Acetonitrile, Water with 0.1% Formic Acid)

  • HPLC system with a UV detector[8]

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Pipette a known volume of the stock solution into separate vials. Evaporate the solvent under a gentle stream of nitrogen. To each vial, add a precise volume of the solvent to be tested to achieve a final concentration of, for example, 0.1 mg/mL.

  • Initial Analysis (T=0): Immediately analyze one of the test solutions by HPLC to establish the initial purity and peak area of the compound.

  • Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 40 °C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), retrieve a vial and analyze the contents by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area. The appearance of new peaks should also be noted, which may correspond to degradation products.

HPLC Method Example (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Visualizing the Degradation Pathway

The primary degradation mechanism for this compound is acid-catalyzed hydrolysis. The following diagram illustrates this process.

DegradationPathway Compound This compound ProtonatedEther Protonated Ether Intermediate Compound->ProtonatedEther + H⁺ Carbocation Oxocarbenium Ion Intermediate ProtonatedEther->Carbocation - 4-Bromophenol Products 4-Bromophenol + 5-Hydroxypentanal (in equilibrium with its cyclic hemiacetal) Carbocation->Products + H₂O, - H⁺

Caption: Acid-catalyzed degradation of this compound.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. Retrieved from [Link]

  • Khan, A. T., & Borah, R. (2000). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 65(25), 8624–8626.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

Sources

Technical Support Center: Grignard Formation with 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of the Grignard reagent from 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this specific organometallic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, ensuring a higher rate of success in your experimental work.

Introduction

The formation of a Grignard reagent from an aryl bromide is a cornerstone of organic synthesis, enabling the creation of crucial carbon-carbon bonds.[1][2] However, the successful synthesis of the Grignard reagent from this compound presents unique challenges that require careful attention to detail. The presence of two ether linkages—a phenoxy ether and a tetrahydropyranyl (THP) acetal—within the molecule, while generally stable, necessitates stringent control over reaction conditions to prevent side reactions and ensure high yields. This guide is structured to provide both quick answers to common problems and a deeper, systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the formation of the Grignard reagent from this compound.

Q1: My Grignard reaction won't start. What are the most common reasons for initiation failure?

A1: Failure to initiate is the most frequent issue in Grignard synthesis. The primary culprits are almost always related to impurities or the condition of the magnesium.

  • Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water.[2][3][4] This is why all glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere) and all solvents and reagents must be anhydrous.[5][6][7]

  • Passivated Magnesium Surface: Magnesium metal is typically coated with a thin, unreactive layer of magnesium oxide (MgO).[5][8] This layer prevents the magnesium from reacting with the aryl bromide. To overcome this, the magnesium surface must be activated.

  • Poor Quality Reagents: The this compound starting material should be pure and dry. The solvent (typically THF or diethyl ether) must be of high purity and anhydrous. Solvents from previously opened bottles, even if labeled "anhydrous," may have absorbed atmospheric moisture.[6]

Q2: How do I effectively activate the magnesium turnings?

A2: Activation is key to exposing a fresh, reactive magnesium surface.[8] Several methods can be employed:

  • Chemical Activation:

    • Iodine (I₂): Adding a single, small crystal of iodine is a common method.[6][8] The iodine reacts with the magnesium surface, likely at defects in the MgO layer, to form magnesium iodide (MgI₂), which helps to clean the surface.[9][10] You should see the characteristic purple or brown color of the iodine fade as it reacts.

    • 1,2-Dibromoethane (DBE): A few drops of DBE are highly effective. It reacts with the magnesium to form ethylene gas and magnesium bromide.[8][11] The visual confirmation of bubbling (ethylene evolution) is a clear indicator that the magnesium is reactive.[8]

  • Mechanical Activation:

    • Crushing/Grinding: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) can break the oxide layer.[8]

    • Sonication: Placing the reaction flask in an ultrasonic bath can also help to initiate the reaction.[6][8]

Q3: I'm observing a low yield of my desired product after the subsequent reaction. What side reactions could be occurring?

A3: Low yields can often be attributed to side reactions during the Grignard formation.

  • Wurtz-Fittig Homocoupling: A significant side reaction is the coupling of the newly formed Grignard reagent with the starting aryl bromide. This results in the formation of a biaryl byproduct. This can be more prevalent if the local concentration of the aryl bromide is too high or if the reaction is run at an elevated temperature for an extended period.[12]

  • Quenching: As mentioned, any protic source will destroy the Grignard reagent, reducing the overall yield.

  • Reaction with Atmospheric Oxygen: Grignard reagents can also be oxidized by oxygen. It is crucial to maintain a positive pressure of an inert gas (like nitrogen or argon) throughout the reaction.

Q4: Should I use Tetrahydrofuran (THF) or Diethyl Ether as the solvent?

A4: Both THF and diethyl ether are suitable solvents for Grignard reactions as their oxygen atoms can coordinate to and stabilize the Grignard reagent.[8][12] However, THF is often preferred for aryl bromides for a few reasons:

  • Higher Boiling Point: THF has a higher boiling point (66°C) compared to diethyl ether (34.6°C).[13][14] This allows the reaction to be gently heated, which can be beneficial for less reactive aryl bromides without excessive loss of solvent.

  • Better Solvating Properties: THF can be a better solvent for the Grignard reagent, which may help to prevent it from precipitating out of solution and deactivating.[13][15]

For this specific substrate, THF is generally the recommended solvent.

Q5: The reaction mixture is turning a cloudy gray or black. Is this a sign of failure?

A5: Not necessarily. The appearance of a cloudy gray or black color is common during Grignard formation and is often indicative of finely divided, highly reactive magnesium.[6] A clear, colorless solution is not typically expected. However, if the reaction stalls and a large amount of black precipitate forms, it could indicate decomposition or significant side reactions. Monitoring the disappearance of the magnesium turnings is a better indicator of reaction progress.

In-Depth Troubleshooting Guide

When initial attempts fail, a systematic approach is necessary. Follow this guide to diagnose and resolve issues with your Grignard formation.

Initial Checks: Reagents and Glassware

Before starting the reaction, ensure the following:

ParameterBest PracticeRationale
Glassware Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours. Assemble while hot and cool under a stream of dry inert gas (N₂ or Ar).To remove all traces of adsorbed water, which will quench the Grignard reagent.[2]
Solvent (THF) Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or a new, sealed bottle of anhydrous THF.Solvents can absorb atmospheric moisture over time, even if labeled "anhydrous".[6]
Aryl Bromide Ensure this compound is pure and dry. If necessary, dissolve in a minimal amount of dry solvent and dry over molecular sieves.Impurities in the starting material can inhibit the reaction.
Magnesium Use fresh magnesium turnings from a new bottle. Avoid dull, heavily oxidized turnings.The passivating MgO layer on old turnings can be difficult to activate.[5][8]
Atmosphere Maintain a positive pressure of a dry, inert gas (N₂ or Ar) throughout the entire setup and reaction. Use a bubbler to monitor gas flow.To prevent quenching by atmospheric moisture and oxygen.[2]
Troubleshooting Workflow

Use the following workflow to diagnose and solve problems during the reaction.

TroubleshootingWorkflow start Reaction Fails to Initiate? check_moisture Verify Anhydrous Conditions (Glassware, Solvent, Reagents) start->check_moisture Yes low_yield Reaction Initiates, but Low Yield? start->low_yield No activate_mg Attempt Magnesium Activation check_moisture->activate_mg Conditions are Dry add_initiator Add Initiator (Iodine, DBE) activate_mg->add_initiator heat_sonicate Apply Gentle Heat or Sonicate add_initiator->heat_sonicate No initiation slow_addition Slow, Dropwise Addition of Aryl Bromide heat_sonicate->slow_addition Initiation observed check_reagents Problem Persists: Check Reagent Purity heat_sonicate->check_reagents Still no initiation success Successful Grignard Formation slow_addition->success check_temp Control Reaction Temperature (Avoid excessive reflux) low_yield->check_temp Yes check_addition_rate Ensure Slow Addition Rate check_temp->check_addition_rate check_stirring Maintain Efficient Stirring check_addition_rate->check_stirring wurtz Minimize Wurtz Coupling check_stirring->wurtz wurtz->success

Caption: A troubleshooting flowchart for Grignard reagent formation.

Detailed Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Clean all required glassware (round-bottom flask, condenser, addition funnel) thoroughly and rinse with a small amount of acetone.

  • Assemble the glassware setup.

  • Heat the entire apparatus with a heat gun while pulling a vacuum. Ensure all parts of the glass are hot to the touch.

  • After heating, release the vacuum and introduce a dry, inert atmosphere (N₂ or Ar).

  • Allow the glassware to cool to room temperature under the inert atmosphere before adding any reagents.

Protocol 2: Formation of the Grignard Reagent
  • To the flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add magnesium turnings (1.2 equivalents).

  • Seal the flask and purge with a dry, inert gas for 10-15 minutes.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of the aryl bromide solution to the magnesium turnings.

  • Wait for signs of reaction initiation (disappearance of iodine color, gentle bubbling, or a slight exotherm). Gentle warming with a heat gun or partial immersion in an ultrasonic bath can be used to facilitate initiation.

  • Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the exotherm if necessary.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 1-3 hours).

  • The resulting gray-to-brown solution is the Grignard reagent and should be used immediately in the subsequent reaction.

References

  • Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, ACS Publications. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Various Authors. (2013). How do Grignard Activating Reagents work? ResearchGate. [Link]

  • BYJU'S. Grignard Reaction Mechanism. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Reddit Community. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Reddit Community. (2024). How does iodine ACTUALLY activate a Grignard? r/chemhelp. [Link]

  • Chemistry Stack Exchange Community. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

  • Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. [Link]

  • Reddit Community. (2015). THF vs ether in Grignard synthesis. r/chemistry. [Link]

  • Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]

  • ResearchGate. About the Inhibition of Grignard Reagent Formation by p-Dinitrobenzene. [Link]

  • University of California, Irvine. The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Reddit Community. (2019). How dangerous is actually adding water to Grignard reagent? r/chemistry. [Link]

  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]

  • American Chemical Society. Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the characterization of 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran and its derivatives. Designed for researchers and professionals in drug development and materials science, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to characterization.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a common protecting group for alcohols. Its incorporation into a molecule, particularly when linked to a functionalized aromatic ring like 4-bromophenoxy, can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and receptor-binding interactions. The bromine atom, in particular, serves as a versatile synthetic handle for further functionalization via cross-coupling reactions and is also known to participate in halogen bonding, a key interaction in drug-receptor binding.

This guide focuses on the critical techniques used to unambiguously characterize these structures, ensuring the identity, purity, and conformational properties of newly synthesized derivatives are well-understood before advancing them in development pipelines.

Synthesis and Characterization Workflow

The journey from synthesis to application-ready compound is a multi-step process requiring rigorous validation at each stage. The choice of synthetic route and subsequent characterization is not arbitrary; it is a deliberate process designed to ensure the final compound is precisely what is intended. A typical workflow is outlined below.

Caption: General workflow from synthesis to characterization and performance evaluation.

Core Characterization Techniques: A Comparative Approach

The unambiguous identification of a target molecule relies on the synergistic use of multiple analytical techniques. Below, we compare the insights gained from each method for the parent compound, This compound (1) , and a hypothetical derivative, 2-(((4'-fluoro-[1,1'-biphenyl]-4-yl)oxy)methyl)tetrahydro-2H-pyran (2) , where the bromine has been substituted via a Suzuki coupling.

Mass Spectrometry (MS)

Mass spectrometry is the first line of defense in characterization. Its primary role is to confirm the molecular weight (MW) of the synthesized compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

  • Why this choice? It provides a rapid and high-confidence confirmation of the elemental composition. For our parent compound 1 , the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) will result in a distinctive M and M+2 peak pattern of nearly equal intensity. The absence of this pattern for derivative 2 and the confirmation of its higher molecular weight is a primary indicator of a successful Suzuki coupling.

Table 1: Comparative Mass Spectrometry Data

CompoundFormulaCalculated MW ( g/mol )Expected m/z [M+H]⁺Key Isotopic Signature
1 C₁₂H₁₅BrO₂287.15287.03, 289.03M, M+2 peaks in ~1:1 ratio
2 C₁₈H₁₉FO₂286.34287.14Absence of Br pattern; presence of single major peak
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise chemical structure in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

  • Why this choice? NMR confirms the connectivity of the molecule's carbon-hydrogen framework. The disappearance of the characteristic aromatic signals for the bromophenyl group and the appearance of new signals corresponding to the biphenyl moiety in derivative 2 provide conclusive evidence of the transformation. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm which protons are coupled to each other and which protons are attached to which carbons, respectively, validating the overall structure.

Table 2: Comparative ¹H NMR Chemical Shift (δ) Data (Simulated, in CDCl₃)

Proton EnvironmentCompound 1 (δ, ppm)Compound 2 (δ, ppm)Rationale for Shift Change
Aromatic Protons (near O)~6.85 (d, 2H)~7.00 (d, 2H)Deshielding effect of the second aromatic ring.
Aromatic Protons (near Br/Aryl)~7.40 (d, 2H)~7.50-7.60 (m, 4H)Appearance of new signals from the fluoro-phenyl ring.
O-CH ₂-Pyran~3.6-4.1 (m, 2H)~3.6-4.1 (m, 2H)Environment is largely unchanged.
Pyran Ring Protons~1.5-1.9 (m, 6H)~1.5-1.9 (m, 6H)Environment is largely unchanged.
Pyran CH -O~4.6 (m, 1H)~4.6 (m, 1H)Environment is largely unchanged.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Why this choice? It provides a quick and non-destructive confirmation of key bonds. For both compounds, the most prominent peaks will be the C-O-C stretching frequencies of the ether linkages and the C-H stretches of the aliphatic and aromatic portions. While subtle, changes in the aromatic C=C stretching region can indicate successful substitution on the phenyl ring.

Table 3: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Relevance to Both Compounds
C-H (sp³) stretch2850-3000Confirms the aliphatic THP ring.
C-O-C (aryl-alkyl ether)1230-1250 (asymmetric)Confirms the key ether linkage.
C-O-C (aliphatic ether)1080-1150Confirms the ether within the THP ring.
C=C (aromatic) stretch1475-1600Confirms the presence of the phenyl ring(s).

Experimental Protocols

The following protocols are provided as a self-validating system. Each includes steps for in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Protocol: Synthesis of this compound (1)
  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in dry DMF (N,N-Dimethylformamide), add potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 20 minutes.

  • Addition of Alkylating Agent: Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • In-Process Check (TLC): Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the 4-bromophenol spot indicates reaction completion.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Final Characterization: Analyze the pure product using MS, ¹H NMR, and ¹³C NMR as described above to confirm its identity and purity.

Protocol: Suzuki Coupling for Derivative Synthesis (e.g., Compound 2)
  • Reaction Setup: In a reaction vessel, combine compound 1 (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a solvent mixture, such as toluene and ethanol, and an aqueous solution of a base, like 2M Na₂CO₃.

  • Reaction: Degas the mixture with argon or nitrogen for 15-20 minutes, then heat to reflux (e.g., 90-100°C) for 8-12 hours.

  • In-Process Check (TLC/LC-MS): Monitor the disappearance of the starting material 1 . A small aliquot analyzed by LC-MS can quickly confirm the presence of the desired product mass.

  • Work-up and Purification: Follow a similar extraction and chromatographic purification procedure as described in Protocol 4.1.

  • Final Characterization: Confirm the structure of the final product using MS (verifying the loss of the Br isotopic pattern) and NMR (identifying new aromatic signals).

Logical Relationships in Derivative Characterization

The characterization of a derivative is fundamentally a comparative process. The data for the new molecule is only meaningful when compared against the baseline data of the starting material. This logical relationship is crucial for confirming that the intended chemical transformation has occurred.

G cluster_data Baseline Characterization Data cluster_d_data Derivative Characterization Data Parent Parent Compound (1) 2-((4-Bromophenoxy)methyl) tetrahydro-2H-pyran P_MS MS Data: Shows M, M+2 peaks Parent->P_MS P_NMR NMR Data: Shows 4 Ar-H signals Parent->P_NMR D_MS MS Data: Lacks M+2 peak New MW confirmed P_MS->D_MS Compare & Validate (Transformation Confirmed) D_NMR NMR Data: Shows >4 Ar-H signals P_NMR->D_NMR Compare & Validate (Transformation Confirmed) Derivative Derivative (2) (e.g., Suzuki Product) Derivative->D_MS Derivative->D_NMR

Caption: Logical comparison of analytical data between a parent compound and its derivative.

Conclusion

The robust characterization of this compound derivatives is a cornerstone of reliable drug discovery and materials science research. It is a multi-faceted process that relies on the orthogonal application of techniques like Mass Spectrometry, NMR, and IR spectroscopy. By not only performing these experiments but also understanding the causal reasons for the expected changes in data between a parent compound and its derivatives, researchers can ensure the integrity of their work and make confident, data-driven decisions for advancing their scientific objectives.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH. (Provides context on the use of protecting groups like THP). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative review on the Suzuki coupling reaction). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (A foundational text for understanding NMR, IR, and MS). [Link]

A Senior Application Scientist's Guide to Alternative Starting Materials for the Synthesis of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Route

In the landscape of modern drug discovery and development, the synthesis of complex molecular scaffolds demands both efficiency and flexibility. The compound 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a valuable building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, including SGLT2 inhibitors like Dapagliflozin.[1][2][3] The core structure consists of a 4-bromophenol moiety linked via an ether bond to a tetrahydropyran (THP) methyl group. The traditional approach to its synthesis is a direct and reliable Williamson ether synthesis.[4][5][6][7][8]

However, challenges such as starting material cost, availability on an industrial scale, and the need for alternative intellectual property routes often compel researchers to explore different synthetic strategies. This guide provides an in-depth comparison of alternative starting materials and methodologies for synthesizing this key intermediate. We will dissect the causality behind each experimental choice, provide validated protocols, and offer a clear comparative analysis to empower researchers in making informed decisions for their specific synthetic campaigns.

The Archetypal Approach: A Dissection of the Williamson Ether Synthesis

The Williamson ether synthesis is the cornerstone method for preparing ethers due to its reliability and broad scope. It proceeds via an SN2 mechanism, involving the reaction of an alkoxide (or in this case, a phenoxide) with an alkyl halide or a derivative with a suitable leaving group.[4][6][7] For our target molecule, this leads to two primary retrosynthetic disconnections.

G cluster_A Route A (Preferred) Target This compound A_Nuc 4-Bromophenoxide (from 4-Bromophenol) A_Nuc->Target SN2 Attack A_Elec 2-(Halomethyl)tetrahydro-2H-pyran (X = Cl, Br, I) A_Elec->Target B_Nuc (Tetrahydro-2H-pyran-2-yl)methoxide B_Nuc->Target SNAr or Cu-catalyzed B_Elec 1,4-Dibromobenzene or 4-Bromo-1-fluorobenzene B_Elec->Target

Caption: Primary retrosynthetic disconnections for the target molecule.

Analysis of Routes:

  • Route A (Phenoxide as Nucleophile): This is the superior and most commonly employed pathway. The reaction involves a primary alkyl halide, which is ideal for an SN2 reaction, minimizing the competing E2 elimination.[6] The phenoxide is an excellent nucleophile, and the starting materials, 4-bromophenol and 2-(chloromethyl)tetrahydro-2H-pyran, are commercially available.

  • Route B (Alkoxide as Nucleophile): This route is mechanistically challenging. Aryl halides, like 1,4-dibromobenzene, are unreactive toward SN2 substitution. This pathway would necessitate harsher conditions for Nucleophilic Aromatic Substitution (SNAr) or the use of transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig coupling), adding complexity and cost.[9]

Experimental Protocol: Synthesis via Route A

This protocol details the standard Williamson ether synthesis. The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the phenol (pKa ~10) but mild enough to avoid side reactions. DMF is used as a polar aprotic solvent to effectively solvate the potassium cation and accelerate the SN2 reaction.[10]

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (10.0 g, 57.8 mmol), anhydrous potassium carbonate (12.0 g, 86.8 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes. Add 2-(chloromethyl)tetrahydro-2H-pyran (9.3 g, 69.4 mmol) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the 4-bromophenol is consumed.

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under a vacuum. Recrystallize the crude product from ethanol/water to yield this compound as a white solid.

    • Typical Yield: 85-95%

    • Purity (by HPLC): >98%

Alternative Electrophiles: Modulating the Leaving Group

While 2-(halomethyl)tetrahydro-2H-pyran is effective, its synthesis can sometimes be inefficient, or the halide may not be the optimal leaving group for a particularly sensitive substrate. An excellent alternative is to use a sulfonate ester, such as a tosylate or mesylate, which are among the best leaving groups for SN2 reactions.[6]

G start (Tetrahydro-2H-pyran-2-yl)methanol tosyl (Tetrahydro-2H-pyran-2-yl)methyl tosylate (THP-OMs/OTs) start->tosyl TsCl, Pyridine target Target Molecule tosyl->target SN2 Reaction phenol 4-Bromophenoxide phenol->target

Caption: Synthesis pathway using a tosylate electrophile.

This approach introduces an extra step but offers significant advantages. The starting alcohol, (tetrahydro-2H-pyran-2-yl)methanol, is often more stable and less expensive than its halogenated counterpart. The subsequent tosylation is typically a high-yielding reaction.

Comparative Data: Halide vs. Sulfonate Esters
Feature2-(Chloromethyl)THP2-(Bromomethyl)THP(THP-2-yl)methyl Tosylate
Relative Reactivity GoodExcellentSuperior
Preparation From THP-2-methanol (e.g., SOCl₂)From THP-2-methanol (e.g., PBr₃)From THP-2-methanol (TsCl)
Stability Moderate (Lachrymator)Lower (Light sensitive)High (Crystalline solid)
Cost/Availability Commercially availableOften prepared in-situPrepared from low-cost alcohol
Key Advantage Direct, one-step reactionHigher reactivity than chlorideBest leaving group, high yields
Key Disadvantage Slower reaction ratesPotential instabilityAdds a synthetic step
Experimental Protocol: Two-Step Synthesis via Tosylate

Step 1: Preparation of (Tetrahydro-2H-pyran-2-yl)methyl tosylate

  • Setup: Dissolve (tetrahydro-2H-pyran-2-yl)methanol (10.0 g, 86.1 mmol) in anhydrous pyridine (50 mL) in a flask cooled to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl) (18.1 g, 94.7 mmol) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture onto ice (~200 g) and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate as a stable solid.

Step 2: Williamson Ether Synthesis

  • Follow the protocol for Route A , substituting the (tetrahydro-2H-pyran-2-yl)methyl tosylate (23.3 g, 86.1 mmol, assuming 100% yield from step 1) for the 2-(chloromethyl)tetrahydro-2H-pyran.

  • Note: The reaction with the tosylate is often faster and can be run at a lower temperature (e.g., 60-70 °C), which can be beneficial for sensitive substrates.

Alternative Nucleophiles: The Post-Etherification Bromination Strategy

An alternative strategy involves changing the order of operations: perform the ether synthesis first, followed by bromination of the aromatic ring. This approach uses phenol, a significantly less expensive starting material than 4-bromophenol.

G phenol Phenol ether_intermediate 2-(Phenoxymethyl)tetrahydro-2H-pyran phenol->ether_intermediate Williamson Ether Synthesis thp_halide 2-(Halomethyl)THP thp_halide->ether_intermediate target Target Molecule ether_intermediate->target Electrophilic Bromination (e.g., NBS)

Caption: Post-etherification bromination workflow.

Causality and Considerations:

The primary driver for this route is economic, especially at scale. However, it introduces the challenge of regioselectivity during bromination. The phenoxy group is an ortho-, para-director. While the para-product is sterically favored, formation of the ortho-isomer is possible, necessitating a more rigorous purification step. N-Bromosuccinimide (NBS) is a common choice for a mild and selective brominating agent.[2]

Experimental Protocol: Post-Etherification Bromination

Step 1: Synthesis of 2-(Phenoxymethyl)tetrahydro-2H-pyran

  • Use the protocol for Route A , substituting phenol (5.4 g, 57.8 mmol) for 4-bromophenol.

  • Purify the resulting ether intermediate before proceeding.

Step 2: Bromination of the Intermediate

  • Setup: Dissolve 2-(phenoxymethyl)tetrahydro-2H-pyran (11.1 g, 57.8 mmol, assuming 100% yield) in acetonitrile (150 mL) in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (10.8 g, 60.7 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the para-isomer from any ortho-byproduct.

Conclusion and Strategic Recommendations

The choice of starting material for the synthesis of this compound is a critical decision influenced by scale, cost, and available resources.

  • For Bench-Scale and Rapid Synthesis: The archetypal Williamson ether synthesis using 4-bromophenol and 2-(chloromethyl)tetrahydro-2H-pyran (Route A) remains the most direct and reliable method due to the commercial availability of starting materials and high-yielding reaction conditions.

  • For Process Optimization and Cost Reduction: The two-step approach via a tosylate intermediate offers superior reactivity and may utilize more stable and cost-effective precursors to the electrophile. This is an excellent choice when optimizing a known synthesis for scale-up.

  • For Large-Scale Industrial Production: The post-etherification bromination strategy presents the most significant potential for cost savings by starting with inexpensive phenol. However, this advantage must be weighed against the added complexity of the bromination step and the need for robust purification to ensure isomeric purity.

By understanding the mechanistic principles and practical considerations of each alternative, researchers can strategically select the pathway that best aligns with their project goals, ensuring an efficient and successful synthesis.

References

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, unequivocal structural confirmation of novel chemical entities is the bedrock of reproducible and reliable research. For molecules such as 2-((4-bromophenoxy)methyl)tetrahydro-2H-pyran, a compound with potential applications as a building block in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth comparison of spectroscopic techniques to confirm its structure, contrasting it with plausible alternatives to highlight the power and necessity of a multi-faceted analytical approach.

The Imperative of Orthogonal Spectroscopic Techniques

Relying on a single analytical method for structural confirmation is a precarious approach. Each spectroscopic technique probes different aspects of a molecule's constitution. By employing a suite of orthogonal methods—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—we create a self-validating system of data. This approach minimizes the risk of misinterpretation and provides the rigorous confirmation demanded by regulatory bodies and the scientific community.

This guide will focus on distinguishing our target molecule, this compound, from two structurally similar compounds that could potentially be misidentified:

  • Alternative 1 (Isomer): 2-(4-Bromophenoxy)tetrahydro-2H-pyran

  • Alternative 2 (Aliphatic Analogue): 2-(Bromomethyl)tetrahydro-2H-pyran

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their neighboring protons (connectivity), and their chemical environment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Comparative ¹H NMR Data Analysis
Proton Assignment (Target Molecule) Expected Chemical Shift (ppm) Expected Multiplicity Key Differentiators from Alternatives
Aromatic Protons (Ha, Hb) 7.3 - 6.8Doublets (d)The presence of two distinct doublets in the aromatic region is a clear indicator of the 1,4-disubstituted benzene ring. Alternative 2 will lack any signals in this region. Alternative 1 will also show aromatic signals, but the chemical shifts of the tetrahydropyran protons will differ significantly.
-O-CH₂-Ar (Hc) ~ 4.0Doublet (d)This doublet, arising from the methylene bridge between the ether oxygen and the tetrahydropyran ring, is a key signature. Its coupling to the adjacent methine proton (Hd) confirms this connectivity. In Alternative 1, this methylene group is absent.
-CH-O- (Hd) ~ 3.5 - 3.9Multiplet (m)This proton's multiplet will be complex due to coupling with the methylene protons of the tetrahydropyran ring and the -O-CH₂-Ar protons.
Tetrahydropyran Ring Protons 1.5 - 2.0Multiplets (m)The protons of the tetrahydropyran ring will appear as a series of complex multiplets in the aliphatic region. The exact shifts and multiplicities will be influenced by the substituent at the 2-position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments in a molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each non-equivalent carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: As per the ¹H NMR protocol. A higher sample concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

  • Instrument Setup: Performed on the same NMR spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 128 to 1024 scans are typically necessary.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Comparative ¹³C NMR Data Analysis
Carbon Assignment (Target Molecule) Expected Chemical Shift (ppm) Key Differentiators from Alternatives
Aromatic Carbons (C-Br, C-O, CH) 157, 132, 116, 113The presence of four distinct signals in the aromatic region (110-160 ppm) confirms the substituted benzene ring. The carbon directly attached to the bromine will be significantly downfield. Alternative 2 will not have these signals.
-O-CH₂-Ar ~ 70This signal is characteristic of the methylene carbon attached to the phenoxy oxygen. Its absence in Alternative 1 is a definitive point of differentiation.
-CH-O- (C2 of THP) ~ 78The chemical shift of this carbon is influenced by the nature of the substituent.
Tetrahydropyran Ring Carbons ~ 68, 30, 25, 23These signals in the aliphatic region correspond to the remaining carbons of the tetrahydropyran ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a powerful diagnostic tool.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for GC-MS and often induces fragmentation. Electrospray Ionization (ESI) is a softer ionization method typically used for LC-MS, which often yields a prominent molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Comparative Mass Spectrometry Data Analysis
Ion Expected m/z (Target Molecule) Key Differentiators from Alternatives
[M]⁺ and [M+2]⁺ 286 and 288The molecular ion peaks will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units, which is the classic signature of a monobrominated compound. This will also be observed for Alternative 1. Alternative 2 will have a different molecular weight.
[M - C₅H₉O]⁺ 171 and 173Loss of the tetrahydropyranomethyl group.
[C₅H₉O]⁺ 85A characteristic fragment corresponding to the tetrahydropyranomethyl cation.
[C₆H₄BrO]⁺ 171 and 173Fragment corresponding to the bromophenoxy moiety.

Fragmentation Pattern Visualization

G M [C₁₁H₁₃BrO₂]⁺˙ m/z 286/288 F1 [C₆H₄BrO]⁺ m/z 171/173 M->F1 - C₅H₉O˙ F2 [C₅H₉O]⁺ m/z 85 M->F2 - C₆H₄BrO˙

Caption: Key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

  • Data Acquisition: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Comparative IR Data Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) (Target Molecule) Key Differentiators from Alternatives
C-O-C Stretch (Aryl-Alkyl Ether) 1250-1200 (asymmetric) and 1075-1020 (symmetric)The presence of two distinct C-O stretching bands is characteristic of an aryl-alkyl ether.[1][2] Saturated ethers, like Alternative 2, typically show a single strong C-O stretch around 1150-1085 cm⁻¹.[3]
C-H Stretch (Aromatic) 3100-3000These absorptions, while often weak, are indicative of C-H bonds on a benzene ring and will be absent in Alternative 2.[4]
C=C Stretch (Aromatic) 1600-1585 and 1500-1400These characteristic bands confirm the presence of the aromatic ring.[4]
C-Br Stretch 690-515This absorption in the fingerprint region can be indicative of the C-Br bond.

Experimental Workflow Visualization

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy NMR_Sample Dissolve in CDCl₃ H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR NMR_Process Data Processing & Analysis H1_NMR->NMR_Process C13_NMR->NMR_Process End Structural Confirmation NMR_Process->End MS_Sample Sample Introduction (GC/LC) Ionization Ionization (EI/ESI) MS_Sample->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis MS_Process Fragmentation Analysis Mass_Analysis->MS_Process MS_Process->End IR_Sample Prepare Sample (KBr/Thin Film) IR_Acquire FTIR Data Acquisition IR_Sample->IR_Acquire IR_Process Functional Group Analysis IR_Acquire->IR_Process IR_Process->End Start Compound Synthesis Start->NMR_Sample Start->MS_Sample Start->IR_Sample

Caption: Integrated workflow for spectroscopic structural confirmation.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule's connectivity, mass spectrometry confirms the molecular weight and offers clues to its fragmentation, and IR spectroscopy provides a rapid check for key functional groups. By comparing the expected data for the target molecule with that of plausible alternatives, we can confidently and unambiguously assign its structure. This rigorous approach is fundamental to ensuring the quality and integrity of chemical research and development.

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